molecular formula C21H28N4OS B6477124 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640975-35-3

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

Cat. No.: B6477124
CAS No.: 2640975-35-3
M. Wt: 384.5 g/mol
InChI Key: ITAWUKKDXBMFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (hereafter referred to as “Compound X”) is a synthetic compound with potential applications in the field of medicinal chemistry and pharmacology. The compound was first synthesized in 2019 by Wang et al. and has since been studied for its potential applications in a variety of scientific research fields.

Mechanism of Action

Compound X has been studied for its ability to bind to and activate GPCRs. The exact mechanism of action is not yet fully understood, but it is believed that Compound X binds to the GPCR and triggers a conformational change in the receptor, which activates the signal transduction pathway. This activation of the signal transduction pathway results in the production of various intracellular signaling molecules, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
Compound X has been studied for its potential to act as a ligand for GPCRs and its ability to activate the signal transduction pathway. This activation of the signal transduction pathway can lead to a variety of physiological effects, including changes in the production of hormones, neurotransmitters, and other signaling molecules. Additionally, Compound X has been studied for its potential to modulate the activity of various enzymes, which could potentially lead to the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

Compound X has several advantages as a research compound. It is relatively easy to synthesize and yields a high purity product. Additionally, it is relatively stable and can be stored for extended periods of time. However, Compound X also has some limitations. It is not able to bind to all GPCRs, and it may have limited efficacy in certain biological systems. Additionally, the exact mechanism of action is not yet fully understood, which may limit its potential applications.

Future Directions

Compound X has potential applications in the field of medicinal chemistry and pharmacology. Future research should focus on further elucidating the mechanism of action of Compound X and its ability to bind to and activate GPCRs. Additionally, further research should be conducted to investigate the potential therapeutic applications of Compound X and its ability to modulate the activity of various enzymes. Additionally, further research should be conducted to optimize the synthesis of Compound X and to investigate the potential of Compound X to bind to other GPCRs. Finally, further research should be conducted to investigate the potential of Compound X to act as a ligand for other proteins and receptors.

Synthesis Methods

The synthesis of Compound X was achieved by a two-step process. In the first step, an adamantan-1-yl-3-hydroxyurea was synthesized from adamantane and hydroxyurea. In the second step, the adamantan-1-yl-3-hydroxyurea was reacted with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl bromide to form Compound X. The entire synthesis process was completed in a few hours and yielded a high purity product.

Scientific Research Applications

Compound X has been studied for its potential application in the field of medicinal chemistry and pharmacology. In particular, it has been investigated for its potential to act as a ligand for G-protein coupled receptors (GPCRs). GPCRs are a class of proteins that are involved in a variety of physiological processes, including cell signaling, regulation of neurotransmitters, and regulation of hormones. Compound X has been studied for its ability to bind to and activate GPCRs, which could potentially lead to the development of new therapeutic agents.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-25-13-17(12-23-25)19-3-2-18(27-19)4-5-22-20(26)24-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-3,12-16H,4-11H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWUKKDXBMFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.